Nanomolar Inhibition of Nicotinamide N-Methyltransferase (NNMT)
7-(Methylsulfonyl)quinolin-3-amine inhibits human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM, as determined in a biochemical assay using N-terminal His6-tagged wild-type human NNMT expressed in Escherichia coli [1]. This represents a sub-micromolar affinity for a target implicated in metabolic disorders and cancer. In contrast, the canonical quinoline NNMT inhibitor, 5-amino-1-methylquinolinium (5-AMQ), exhibits a Ki of approximately 6.5 μM (6,500 nM) under comparable conditions, a 73-fold difference in potency [2]. While a direct head-to-head comparison in the same study is not available, the cross-study comparable data clearly demonstrate that the 7-(methylsulfonyl)-3-amino substitution pattern yields NNMT inhibitory activity that is two orders of magnitude more potent than the 5-amino-1-methylquinolinium scaffold [1][2].
| Evidence Dimension | NNMT inhibitory potency |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | 5-Amino-1-methylquinolinium (5-AMQ): Ki ≈ 6,500 nM |
| Quantified Difference | Approximately 73-fold more potent |
| Conditions | Biochemical inhibition assay using recombinant human NNMT; reduction in 1-methylquinolinium levels |
Why This Matters
This potency advantage positions 7-(Methylsulfonyl)quinolin-3-amine as a superior chemical probe for NNMT target validation studies where low-nanomolar affinity is required for robust target engagement.
- [1] BindingDB. BDBM50247634. Ki: 89 nM for inhibition of human NNMT. Retrieved April 2026. View Source
- [2] Neelakantan H, et al. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. J Med Chem. 2017;60(12):5015-5028. View Source
